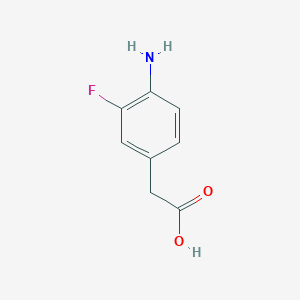

4-Amino-3-fluorophenylacetic acid

Description

Significance of Fluorinated Aromatic Carboxylic Acids in Chemical Biology and Medicinal Chemistry

The introduction of fluorine into organic molecules, particularly aromatic carboxylic acids, is a well-established strategy in medicinal chemistry for modulating a range of properties. The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, confer advantageous attributes to parent molecules. sigmaaldrich.com

Strategic fluorination can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netacs.org This enhanced stability often translates to a longer biological half-life of a drug candidate. Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of a nearby carboxylic acid group. nih.gov This modification of physicochemical properties can influence a molecule's solubility, membrane permeability, and binding interactions with biological targets. nih.gov The incorporation of fluorine can also enhance the binding affinity of a ligand to its target protein. acs.org

Role of Aminated Phenylacetic Acid Scaffolds in Pharmaceutical Development

Phenylacetic acid and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals. The phenylacetic acid scaffold provides a versatile framework that can be readily functionalized to optimize biological activity. The addition of an amino group to this scaffold, creating an aminated phenylacetic acid, introduces a key functional group that can participate in crucial interactions with biological targets, such as hydrogen bonding.

4-Aminophenylacetic acid, for instance, is utilized as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. chemicalbook.com This demonstrates the utility of this scaffold in probing and interacting with specific biological systems. The amino group can also serve as a handle for further chemical modifications, allowing for the construction of more complex molecules through techniques like amide bond formation. chemicalbook.comnih.gov

Strategic Importance of the 4-Amino-3-fluoro Substitution Pattern

The electron-donating amino group and the electron-withdrawing fluorine atom ortho to each other create a unique electronic environment on the phenyl ring. This electronic push-pull effect can influence the molecule's dipole moment and its ability to interact with target proteins. The fluorine atom's position can also sterically influence the conformation of the adjacent amino group, potentially pre-organizing the molecule for optimal binding to a receptor or enzyme active site. This specific substitution pattern is a key element in the design of molecules for targeted biological applications.

Overview of Research Trajectories for Fluorinated Amino Acid Analogues

Research into fluorinated amino acid analogues is a burgeoning area of chemical biology and drug discovery. rsc.orgfu-berlin.de These analogues are incorporated into peptides and proteins to endow them with novel and advantageous properties. fu-berlin.de One major research trajectory is the use of fluorinated amino acids to enhance the stability of peptides and proteins. nih.gov Fluorination can increase resistance to proteolytic degradation, a significant hurdle in the development of peptide-based therapeutics.

Furthermore, the incorporation of fluorinated amino acids can modulate the conformational preferences of peptides, allowing for the design of molecules with specific secondary structures, such as α-helices or β-sheets. nih.gov This conformational control is critical for mimicking the bioactive conformations of natural peptides. Additionally, fluorinated amino acids serve as valuable probes in biophysical studies. The presence of the ¹⁹F nucleus allows for the use of fluorine NMR spectroscopy to study protein structure, dynamics, and interactions in a non-invasive manner. mdpi.com The development of new synthetic methods to access a wider variety of fluorinated amino acid building blocks continues to be an active area of research, promising to expand their applications in creating next-generation therapeutics and research tools. rsc.org

Physicochemical Properties of 4-Amino-3-fluorophenylacetic acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 503315-77-3 | C₈H₈FNO₂ | 169.16 | Not specified |

| 4-Fluorophenylacetic acid | 405-50-5 | C₈H₇FO₂ | 154.14 | 81-83 |

| 4-Aminophenylacetic acid | 1197-55-3 | C₈H₉NO₂ | 151.16 | 201 |

| 4-Amino-3-fluorophenol (B140874) | 399-95-1 | C₆H₆FNO | 127.12 | Not specified |

| 4-Amino-3-fluorobenzoic acid | 603122-35-0 | C₇H₆FNO₂ | 155.13 | Not specified |

Data sourced from publicly available chemical databases. Melting points are literature values and may vary.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUDZUAACDPSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380865 | |

| Record name | 4-Amino-3-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503315-77-3 | |

| Record name | 4-Amino-3-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503315-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 4 Amino 3 Fluorophenylacetic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group of 4-Amino-3-fluorophenylacetic acid is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties.

Esterification Reactions for Prodrug Design or Synthetic Intermediates

Esterification of the carboxylic acid moiety is a common strategy to create prodrugs with improved pharmacokinetic profiles or to generate key synthetic intermediates. The conversion of a drug molecule into an ester prodrug can enhance its lipophilicity, thereby improving its absorption and membrane permeability. exo-ricerca.it Aliphatic and amino acid esters are frequently employed for this purpose due to their well-established chemistry and low toxicity. nih.gov For instance, the synthesis of amino acid ester prodrugs of various therapeutic agents has been shown to significantly improve their oral absorption and bioavailability. nih.govresearchgate.net The rate of hydrolysis of these ester prodrugs, which releases the active drug, can be finely tuned by altering the structure and stereochemistry of the ester promoiety. nih.govmdpi.com

In the context of synthetic intermediates, esterification protects the carboxylic acid group, allowing for selective reactions at other positions of the this compound molecule.

Amidation and Peptide Coupling Reactions for Bioconjugation

The carboxylic acid functionality can readily undergo amidation reactions to form amide derivatives. This is particularly relevant for bioconjugation, where this compound can be coupled to peptides or other biomolecules. youtube.com Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are often used to facilitate the formation of the amide bond between the carboxylic acid and an amino group of another molecule. youtube.com This process typically involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. youtube.com The synthesis of peptide fragments using such conventional solution methods is a well-established technique in medicinal chemistry. nih.gov

Reactivity of the Aromatic Amino Group

The aromatic amino group of this compound provides another handle for chemical modification, enabling a variety of transformations to generate diverse molecular architectures.

N-Protection Strategies for Selective Functionalization (e.g., Boc-protection)

To achieve selective functionalization of the this compound molecule, the aromatic amino group is often protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The Boc protection of an amino group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This strategy is crucial in multi-step syntheses, allowing for reactions to be carried out on other parts of the molecule without affecting the amino group. peptide.com Once the desired transformations are complete, the Boc group can be selectively removed to regenerate the free amine for further reactions.

Acylation and Sulfonylation Reactions

The aromatic amino group can undergo acylation and sulfonylation reactions to yield the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis and are used to introduce a wide range of substituents onto the aromatic ring. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base. Similarly, sulfonylation is carried out using sulfonyl chlorides. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions, if applicable)

The aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid. youtube.comresearchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgbyjus.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻), typically using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for introducing diverse functional groups onto the aromatic ring that may not be accessible through direct substitution methods. byjus.comorganic-chemistry.org For example, the reaction of an arenediazonium salt with copper(I) chloride yields an aryl chloride, while reaction with copper(I) bromide gives an aryl bromide. wikipedia.org The cyanation of diazonium salts via the Sandmeyer reaction is also a valuable transformation, providing a route to benzonitriles. wikipedia.org While fluorination is also possible, it is typically achieved through the related Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt and does not require a metal catalyst. wikipedia.org

Modulations of the Fluorine Atom's Electronic and Steric Effects

The fluorine atom at the 3-position of this compound plays a pivotal role in modulating the electron density and steric environment of the aromatic ring. Its high electronegativity results in a strong inductive electron-withdrawing effect (-I), while its lone pairs contribute to a weaker resonance electron-donating effect (+R). This dichotomy of electronic influences, combined with the strong activating effects of the adjacent amino group, dictates the molecule's reactivity in substitution reactions.

Influence of Fluorine on Aromatic Electrophilic/Nucleophilic Substitution

Electrophilic Aromatic Substitution:

The reactivity of the benzene (B151609) ring towards electrophiles is governed by the interplay of the substituents present. In this compound, the amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Conversely, the fluorine atom is a deactivating group due to its strong inductive withdrawal, but it also acts as an ortho-, para-director. masterorganicchemistry.com The acetic acid moiety (-CH₂COOH) is a weakly deactivating group.

The combined influence of these groups makes the positions ortho and para to the strongly activating amino group the most susceptible to electrophilic attack. The primary sites for electrophilic substitution are therefore C5 and, to a lesser extent, C2. The fluorine atom at C3 and the carboxymethyl group at C4 sterically hinder attack at C2, making the C5 position the most probable site for substitution.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com While the fluorine atom itself is not a strong enough withdrawing group to activate the ring for traditional SNAr, it can function as a leaving group. masterorganicchemistry.com The reactivity of fluoroarenes in nucleophilic substitution can be significantly enhanced under specific conditions, such as through photoredox catalysis, which can facilitate the reaction even on electron-neutral or electron-rich aromatic rings. nih.gov In the context of this compound, intramolecular nucleophilic attack is a more plausible pathway, particularly in the synthesis of heterocyclic scaffolds where the side chain can act as the nucleophile.

Synthesis of Heterocyclic Scaffolds Incorporating the this compound Unit

The structure of this compound, with its ortho-amino-aryl-acetic acid arrangement, is a valuable precursor for the synthesis of various fused heterocyclic systems, notably quinoxalinones and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry.

The synthesis of quinoxalinones can be achieved through the condensation of o-phenylenediamines with α-ketoacids or their derivatives. sapub.orgorganic-chemistry.org By analogy, this compound can be reacted with various α-dicarbonyl compounds to yield substituted quinoxalinones. The amino group and the active methylene (B1212753) group of the acetic acid side chain can participate in the cyclization.

Similarly, the synthesis of 1,4-benzodiazepines often involves the cyclization of appropriately substituted anilines. nih.govnih.gov For example, reaction of this compound or its derivatives with other building blocks can lead to the formation of the seven-membered benzodiazepine (B76468) ring.

Below is a table illustrating potential heterocyclic syntheses starting from this compound.

| Starting Material | Reactant | Resulting Heterocyclic Scaffold | General Reaction Type |

|---|---|---|---|

| This compound | Pyruvic acid | 7-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | Condensation/Cyclization |

| This compound | Oxalic acid | 7-Fluoro-3,4-dihydroquinoxaline-2,3-dione | Condensation/Cyclization |

| This compound (after conversion to amino ketone) | Glycine (B1666218) ethyl ester | 7-Fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative | Cyclocondensation |

| This compound | Isatin | Fluorinated indolo[2,3-b]quinoxaline derivative | Condensation/Cyclization sapub.org |

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. ajpchem.org Methods such as Density Functional Theory (DFT) can be employed to calculate various molecular properties that offer insights into reaction mechanisms and selectivity. rsc.org

By modeling the molecule, one can determine the distribution of electron density and identify the most nucleophilic and electrophilic sites. The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to predict sites susceptible to electrophilic and nucleophilic attack, respectively. ajpchem.org

Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies. This information is crucial for predicting the feasibility and kinetics of different reaction pathways, such as electrophilic substitution at various positions on the ring or the cyclization to form different heterocyclic systems. This predictive capability can guide synthetic efforts by identifying the most likely products and optimal reaction conditions.

The following table outlines key computational analyses and the insights they can provide for this compound.

| Computational Method/Analysis | Predicted Property | Insight into Reactivity |

|---|---|---|

| Molecular Electrostatic Potential (MEP) Mapping | Electron-rich and electron-poor regions | Identifies likely sites for electrophilic and nucleophilic attack. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Energy and distribution of HOMO and LUMO | Predicts the regioselectivity of pericyclic and substitution reactions. ajpchem.org |

| Natural Bond Orbital (NBO) Analysis | Atomic charges and orbital interactions | Quantifies the electronic effects of substituents (amino, fluoro, acetic acid). |

| Transition State (TS) Searching and Reaction Path Following | Activation energies and reaction energy profiles | Determines the most favorable reaction pathways and predicts product distributions. rsc.org |

Computational and Theoretical Studies on 4 Amino 3 Fluorophenylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic landscape and the three-dimensional arrangement of atoms in 4-Amino-3-fluorophenylacetic acid. These methods provide a basis for interpreting the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By focusing on the electron density rather than the many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can predict a variety of ground state properties. For instance, studies on similar amino acids with polar side chains have successfully used DFT to determine optimized geometries and electronic characteristics. wikipedia.orgacs.org The introduction of a fluorine atom is known to significantly alter the electronic properties of aromatic systems, an effect that can be quantified by DFT. nih.govacs.org

DFT calculations for this compound would typically employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to accurately model its electronic structure. wikipedia.org These calculations can provide valuable data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Fluorine | -0.45 e |

| Mulliken Charge on Amino Nitrogen | -0.85 e |

| Mulliken Charge on Carboxyl Oxygen (C=O) | -0.60 e |

| Mulliken Charge on Carboxyl Oxygen (OH) | -0.70 e |

Note: The values in this table are representative and based on typical results from DFT calculations on similar molecules.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theoretical accuracy for electronic structure analysis. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on molecular geometries, vibrational frequencies, and interaction energies. For fluorinated organic molecules, ab initio calculations have been instrumental in understanding their unique structural and reactive properties. nih.gov

An ab initio study of this compound could refine the geometric parameters obtained from DFT and provide a more accurate description of the electron correlation effects, which are important for describing non-covalent interactions within the molecule and with its environment.

Conformational Analysis using Computational Methods

The flexibility of the acetic acid side chain in this compound means that the molecule can adopt various conformations, each with a different energy. Understanding the conformational landscape is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.

Potential Energy Surface (PES) mapping is a computational technique used to explore the different conformations of a molecule and their relative energies. nih.gov By systematically changing key dihedral angles, such as those defining the orientation of the carboxyl group and its position relative to the phenyl ring, a multi-dimensional energy map can be generated. For similar molecules like phenyl acetate, PES scans have revealed the most stable conformers and the energy barriers between them. researchgate.net

For this compound, the PES would likely show several low-energy minima corresponding to different rotational isomers (rotamers) of the acetic acid side chain. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Table 2: Relative Energies of Key Conformers of this compound from a Potential Energy Surface Scan

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Oδ) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 (most stable) |

| Syn-periplanar | ~0° | 2.5 |

| Gauche | ~±60° | 1.8 |

Note: The values in this table are hypothetical and represent typical energy differences between conformers of phenylacetic acid derivatives.

The behavior of this compound in a biological system is heavily influenced by its interactions with surrounding molecules, particularly water. Computational methods can model these interactions to predict the molecule's solubility and how it might bind to a biological target. The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, while the fluorinated phenyl ring can participate in various non-covalent interactions. mdpi.com

Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to simulate the effect of a solvent on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant, providing insights into how the molecule's conformation and electronic structure might change in solution. Studies on amino acids have shown that solvent interactions can significantly impact their surface properties and intermolecular interactions. mdpi.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations of this compound in a solvent box (typically water) can provide information about its conformational flexibility, hydration shell, and diffusion properties. These simulations are particularly valuable for understanding how the molecule might interact with a biological target, such as a protein receptor. By simulating the molecule in the binding site of a protein, researchers can predict its binding mode, estimate the binding free energy, and identify key intermolecular interactions that stabilize the complex. Such simulations have been successfully used to study the release of phenylacetate (B1230308) from an enzyme active site. nih.gov

The prediction of protein-ligand interactions is a critical step in drug discovery, and computational approaches are increasingly used to screen potential drug candidates. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~5000-10000 atoms (solute + solvent) |

| Simulation Time | 100-500 nanoseconds |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Integration Timestep | 2 femtoseconds |

Note: These are representative parameters for a standard MD simulation setup.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry enables the prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental spectra.

Various software packages and online tools can simulate NMR spectra (¹H, ¹³C, ¹⁹F) for a given molecular structure. nmrdb.org For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the amino, fluoro, and carboxylic acid functional groups. For instance, the fluorine atom is expected to have a significant effect on the chemical shifts of adjacent protons and carbons in the aromatic ring. nih.gov Computational methods for predicting ¹⁹F NMR chemical shifts in organic compounds are well-established. rsc.org

Similarly, computational methods can predict the infrared spectrum of this compound. The predicted spectrum would show characteristic vibrational frequencies for the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-F stretch, among others. These theoretical predictions can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the computational model and confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, data for related compounds such as α-fluorophenylacetic acid derivatives have been analyzed using IR and NMR spectroscopy. nih.gov

Below is a hypothetical table of predicted spectroscopic data for this compound, which would typically be generated using computational chemistry software.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 6.5-7.5 ppm; Methylene (B1212753) protons: ~3.6 ppm; Amine protons: variable; Carboxylic acid proton: variable |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons: 110-150 ppm; Methylene carbon: ~40 ppm; Carbonyl carbon: ~175 ppm |

| ¹⁹F NMR Chemical Shift (ppm) | -120 to -140 ppm (relative to CFCl₃) |

| Key IR Frequencies (cm⁻¹) | N-H stretch: ~3400-3200 cm⁻¹; C=O stretch: ~1700 cm⁻¹; C-F stretch: ~1250 cm⁻¹ |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For this compound and its derivatives, a QSAR study could be conducted to predict a specific biological activity, such as enzyme inhibition or receptor binding. The process would involve:

Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activity measured.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to create a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using statistical methods like cross-validation and by predicting the activity of a set of compounds not used in the model development. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might reveal that specific substitutions on the aromatic ring or modifications to the acetic acid side chain are crucial for enhancing biological activity.

The following table illustrates a hypothetical QSAR dataset for a series of derivatives.

| Compound | Substituent (R) | LogP (Descriptor) | Electronic Parameter (Descriptor) | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| 1 | H | 1.2 | 0.1 | 10.5 | 10.2 |

| 2 | CH₃ | 1.7 | -0.05 | 8.2 | 8.5 |

| 3 | Cl | 1.9 | 0.23 | 5.1 | 5.3 |

| 4 | OCH₃ | 1.1 | -0.27 | 12.8 | 12.5 |

This table contains hypothetical data for illustrative purposes.

Chemoinformatics and Virtual Screening Applications

Chemoinformatics applies computational methods to manage and analyze chemical data, while virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov

This compound could serve as a scaffold or a fragment in a virtual screening campaign. The process could involve:

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target is known, docking simulations can be used to predict how well this compound and its derivatives fit into the target's binding site. nih.gov The molecules are then ranked based on their predicted binding affinity.

Ligand-Based Virtual Screening: If the structure of the target is unknown, but other active molecules (ligands) are known, their properties can be used to search for other molecules with similar characteristics.

These chemoinformatic approaches can accelerate the drug discovery process by identifying promising hit compounds from vast virtual libraries, which can then be synthesized and tested experimentally. For example, a virtual screening of a chemical database could identify derivatives of this compound that are predicted to be potent inhibitors of a particular enzyme.

A hypothetical result from a virtual screening campaign is presented in the table below.

| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Binding Affinity (Kᵢ, nM) |

| ZINC12345 | This compound | -7.5 | 500 |

| ZINC67890 | Derivative A | -9.2 | 50 |

| ZINC13579 | Derivative B | -8.8 | 120 |

| ZINC24680 | Derivative C | -9.5 | 35 |

This table contains hypothetical data for illustrative purposes.

Biological and Biomedical Research Applications of 4 Amino 3 Fluorophenylacetic Acid

Medicinal Chemistry: Design and Synthesis of Bioactive Derivatives

Exploration as a Core Scaffold for Drug Discovery

4-Amino-3-fluorophenylacetic acid is recognized as a valuable core scaffold in drug discovery. The presence of a fluorine atom, the most electronegative element, can significantly alter a molecule's biological and physicochemical characteristics. The carbon-fluorine bond is exceptionally strong, which often enhances metabolic stability, potentially leading to a longer half-life of a drug in the body. Furthermore, the introduction of fluorine can modify a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. These properties make fluorinated compounds like this compound attractive for developing new therapeutic agents. nih.gov Its structure, containing an amino group and a carboxylic acid, allows for versatile chemical modifications, enabling the synthesis of a diverse library of derivatives for screening against various biological targets.

Development of Enzyme Inhibitors and Receptor Ligands

The this compound scaffold is utilized in the synthesis of molecules designed to interact with specific biological targets, such as enzymes and receptors.

A2B adenosine (B11128) receptor antagonists: While direct synthesis from this compound is not explicitly detailed in the provided research, the development of A2B adenosine receptor antagonists often involves xanthine (B1682287) derivatives with various substituents. The aim is to create potent and selective antagonists with favorable pharmacokinetic profiles for conditions like asthma and other inflammatory disorders. nih.gov The phenylacetic acid moiety can be incorporated into linkers or side chains of these complex molecules to optimize binding and metabolic stability. nih.gov

CCR5 receptor antagonists: The C-C motif chemokine receptor 5 (CCR5) is a key co-receptor for HIV entry into host cells, making its antagonists a critical class of anti-HIV drugs. wikipedia.org The design of small-molecule CCR5 antagonists often follows a 'Y-shaped' pharmacophore model, which includes a basic nitrogen center and hydrophobic domains. semanticscholar.org The this compound structure can serve as a precursor for building fragments that fit within this pharmacophore, contributing to the necessary hydrophobic and electronic interactions with the receptor. semanticscholar.org

HDAC8 inhibitor precursors: Histone deacetylase 8 (HDAC8) is a target for cancer therapy, particularly for neuroblastoma. chemrxiv.org Research has focused on developing selective HDAC8 inhibitors, with compounds based on 3-aminobenzhydroxamic acids showing potent activity. chemrxiv.org The this compound scaffold can be used as a starting material to synthesize precursors for these inhibitors, where the aminophenyl group acts as a "cap" moiety that interacts with the target enzyme. semanticscholar.org

Application in Antimicrobial and Antitubercular Agent Development

Derivatives of aminophenylacetic acid have demonstrated potential in combating microbial infections.

Antimicrobial Agents: Research into derivatives of similar structures, such as 4-aminophenylacetic acid and 3-((4-hydroxyphenyl)amino)propanoic acid, has shown promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. nih.govmdpi.commdpi.com The modification of the core structure allows for the creation of compounds with structure-dependent efficacy against multidrug-resistant bacterial and fungal pathogens. mdpi.com

Antitubercular Agents: The development of new antitubercular drugs is a global health priority. Fluorinated compounds have shown significant promise in this area. For example, a fluorinated analog of the anti-TB agent thiacetazone (B1682801) was found to be 20 times more potent than its parent compound against M. tuberculosis H37-RV. nih.gov Similarly, derivatives incorporating a fluorophenoxy moiety, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, have exhibited potent activity against both sensitive and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govscilit.com This highlights the potential of using this compound as a scaffold to develop novel and more effective antitubercular agents. nih.govresearchgate.netplos.org

Pharmacological Studies: In Vitro Biological Activity

Cytotoxicity Assays against Cancer Cell Lines

Phenylacetic acid derivatives and related fluorinated compounds have been evaluated for their potential as anticancer agents. Studies have shown that phenylacetamide derivatives can exhibit potent cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-468) and prostate (PC-3) cancer cells. tbzmed.ac.irnih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death). tbzmed.ac.ir For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown significant cytotoxicity, with IC50 values indicating their potential to inhibit cancer cell proliferation. nih.gov

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives Against Cancer Cell Lines This table presents data for related phenylacetamide compounds to illustrate the potential of the chemical class.

| Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3j (p-nitro derivative) | MDA-MB-468 | 0.76 ± 0.09 | tbzmed.ac.ir |

| Compound 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Compound 3d | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Compound 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |

| Compound 2b | PC3 | 52 | nih.gov |

| Compound 2c | PC3 | 80 | nih.gov |

| Compound 2c | MCF-7 | 100 | nih.gov |

Investigation of Anti-inflammatory and Analgesic Potential

The therapeutic potential of amino acids and their derivatives as anti-inflammatory and analgesic agents has been an area of active research.

Anti-inflammatory Potential: Several amino acids and their derivatives have been shown to possess anti-inflammatory activity in various experimental models. nih.gov For instance, compounds like L-isoleucine and L-leucine exhibited anti-inflammatory effects in multiple test models. nih.gov Phenylacetic acid derivatives are also explored for this purpose, with some showing efficacy in reducing inflammation, often through the inhibition of pathways involving enzymes like cyclooxygenase (COX). researchgate.netrsc.org

Analgesic Potential: The search for new pain management agents has also included amino acid derivatives. Studies have demonstrated that certain amino acids, such as L-isoleucine, can produce significant analgesic effects. nih.gov The analgesic properties of various heterocyclic derivatives synthesized from amino-containing scaffolds have also been reported, suggesting that the this compound core could be a starting point for developing new pain-relieving compounds. uobasrah.edu.iqnih.gov

Mechanisms of Action and Target Engagement Studies

The precise mechanisms of action for this compound are not extensively detailed in publicly available research. However, by examining derivatives and related structural analogs, potential biological activities can be inferred. For instance, derivatives of 2-(4-aminophenyl)benzothiazoles, which share a substituted aminophenyl moiety, have been investigated for their potent and selective antitumor properties. One such derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, is known to be an aryl hydrocarbon receptor (AhR) partial agonist. researchgate.net This engagement with AhR leads to downstream effects, including the induction of cytochrome P450 1A1 (CYP1A1), which metabolizes the compound into active cytotoxic agents within cancer cells. nih.gov This activation can lead to increased reactive oxygen species (ROS), DNA damage, and ultimately apoptosis in sensitive breast cancer cells. researchgate.net

Furthermore, the broader class of 4-aminoquinolines, which also feature a core 4-amino substituted aromatic ring, have well-documented mechanisms of action in the context of malaria. These compounds are understood to concentrate in the digestive vacuole of the parasite. nih.gov There, they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. Specifically, they inhibit the formation of hemozoin, leading to a toxic buildup of free heme that damages the parasite. plos.orgnih.gov While these mechanisms are specific to the quinoline (B57606) structure, they highlight the potential for the 4-amino-substituted phenyl group to be a key pharmacophore in targeting specific biological processes.

It is important to note that these examples are from derivatives or related compound classes, and dedicated mechanistic and target engagement studies on this compound itself are needed to definitively elucidate its biological functions.

Role in Chemical Biology: Probing Biological Systems

Use as a Building Block for Peptide and Protein Modification

This compound serves as a valuable building block in peptide synthesis and protein modification, a role shared with other fluorinated amino acids. acs.org The presence of both an amino group and a carboxylic acid group allows for its incorporation into peptide chains through standard solid-phase or solution-phase peptide synthesis methodologies. nbinno.com The fluorophenyl moiety introduces unique structural and electronic properties into the resulting peptide.

The general process of incorporating such non-canonical amino acids often involves protecting the amino and carboxylic acid groups to control the coupling reaction. For example, the Fmoc (fluorenylmethoxycarbonyl) group is commonly used to protect the amino group in solid-phase peptide synthesis, as it can be removed under mild basic conditions without affecting other parts of the peptide. nbinno.compeptide.com

The incorporation of fluorinated amino acids like this compound can enhance the biological activity and stability of peptides. This makes them sought-after components for creating peptides with specific pharmacological profiles. nbinno.com

Studying the Impact of Fluorination on Protein Structure and Function

The introduction of fluorine into amino acids, and subsequently into proteins, is a powerful tool for studying and modulating protein structure and function. The fluorine atom is relatively small and can often replace a hydrogen atom with minimal steric disruption. nih.gov However, due to its high electronegativity, fluorine can significantly alter the electronic properties of the amino acid side chain.

Studies on fluorinated aromatic amino acids have shown that their incorporation can influence protein folding, stability, and interactions. scispace.com For instance, the introduction of a fluorine atom can alter the pKa of nearby functional groups and influence non-covalent interactions such as hydrogen bonding and π-π stacking. While the three-dimensional structure of a protein may not be drastically altered, these subtle electronic changes can have significant functional consequences. nih.gov

Fluorinated amino acids are also valuable as probes for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR studies. By incorporating an amino acid like this compound at a specific site, researchers can use ¹⁹F NMR to gain detailed information about the local environment within the protein, as well as conformational changes and interactions with other molecules. nih.govnih.gov

Preclinical Efficacy and Selectivity Profiling of this compound Derivatives

While preclinical data specifically for this compound is limited, studies on its derivatives have shown promising results, particularly in the area of oncology. A notable example is the derivative 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. In preclinical models, this compound has demonstrated potent and selective antitumor activity. nih.gov

For instance, a lysylamide prodrug of this derivative was shown to significantly retard the growth of human breast (MCF-7) and ovarian (IGROV-1) cancer xenografts in mice. nih.gov The prodrug design enhances water solubility and allows for effective delivery, after which it is converted to the active parent compound. nih.gov Plasma concentrations of the active drug were sustained at levels sufficient to induce cell death in human mammary carcinoma cell lines. nih.gov

The selectivity of these derivatives is linked to their mechanism of action. The antitumor benzothiazoles are biotransformed by cytochrome P450 1A1 (CYP1A1) into active metabolites. nih.gov This enzyme is often expressed at higher levels in certain cancer cells, leading to selective activation of the drug in the tumor environment. In the preclinical xenograft studies, induction of CYP1A1 protein expression was observed in the tumors following treatment. nih.gov

The table below summarizes the preclinical efficacy of a key derivative:

| Derivative | Cancer Model | Efficacy |

| Lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Human breast (MCF-7) and ovarian (IGROV-1) xenografts | Significant retardation of tumor growth |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-activity relationship (SAR) studies of derivatives of this compound and related compounds have provided valuable insights into the structural features that govern their biological activity. These studies systematically modify the chemical structure and assess the impact on efficacy and selectivity.

For derivatives of 2-anilinophenylacetic acids, which share the phenylacetic acid core, the nature and position of substituents on the aniline (B41778) ring are critical for determining the potency and selectivity of cyclooxygenase (COX) inhibition. researchgate.net Similarly, for benzothiazole-based anticancer agents, substitutions on the phenyl ring significantly influence their activity. For example, in a series of N-(4-(benzo[d]thiazol-2-yl)phenyl) carboxamides, the nature of the substituent on a piperidine (B6355638) ring attached to the carboxamide was shown to be important for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain relief. nih.gov

In the context of anti-Cryptosporidium agents based on an aryl acetamide (B32628) triazolopyridazine scaffold, SAR studies revealed a remarkable role for fluorine. The position of the fluorine atom on the phenylacetic acid moiety, as well as the presence of other substituents, had a dramatic effect on potency. For instance, a 4-fluoro substituent was found to significantly enhance the potency of compounds with either electron-withdrawing or electron-donating groups at the 3-position of the phenyl ring. nih.gov

A summary of key SAR findings for related structures is presented in the table below:

| Compound Class | Key SAR Findings | Reference |

| 2-Anilinophenylacetic acids | Substituents on the aniline ring determine potency and selectivity of COX inhibition. | researchgate.net |

| Benzothiazole-phenyl analogs | Substituents on the terminal phenyl ring and linker are crucial for activity against sEH and FAAH. | nih.gov |

| Aryl acetamide triazolopyridazines | The position of fluorine on the phenylacetic acid moiety significantly impacts anti-Cryptosporidium potency. | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | The presence of an oxime moiety on the acetylphenyl group enhances antiproliferative activity against lung cancer cells. | nih.gov |

These studies underscore the importance of the substitution pattern on the phenyl ring of phenylacetic acid derivatives for optimizing their biological performance. The presence and position of the fluorine atom, as in this compound, is likely a key determinant of the activity of its derivatives.

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of derivatives of 4-Amino-3-fluorophenylacetic acid. These computational tools can significantly accelerate the discovery of new drug candidates by predicting the biological activities and properties of novel compounds, thereby reducing the time and cost associated with traditional screening methods.

Machine learning models, for instance, can be trained on existing data sets of fluorinated compounds to predict the structure-activity relationships (SAR) of new derivatives. nih.gov By analyzing the impact of different functional groups on the biological activity of the molecule, these models can guide the synthesis of compounds with optimized therapeutic potential. For example, AI can be employed to predict the binding affinity of novel this compound analogues to specific protein targets, a critical step in the development of targeted therapies. While specific models for this compound are not yet widely reported, the principles demonstrated in the directed evolution of enzymes and the prediction of binding affinities for non-canonical amino acids are directly applicable. google.comund.edu

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Development of algorithms to predict the therapeutic efficacy and pharmacokinetic profiles of novel derivatives. | Faster identification of lead compounds with desirable properties. |

| De Novo Drug Design | Generation of novel molecular structures based on the this compound scaffold with desired biological activities. | Exploration of a wider chemical space for potential drug candidates. |

| Virtual Screening | High-throughput screening of virtual libraries of compounds against biological targets to identify potential hits. | Cost-effective and rapid identification of promising molecules for further investigation. |

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry. For this compound and its derivatives, future research will likely concentrate on green chemistry principles to minimize waste and reduce the environmental impact of their production.

Moreover, recent advancements in palladium-catalyzed decarbonylative borylation of benzylic acids present a novel and efficient method for creating valuable benzylboronates from readily available starting materials. acs.org Adapting such modern synthetic methodologies could lead to more sustainable routes for this compound derivatives. The principles of using eco-friendly methods, such as repurposed plastic reaction vessels and ECO-UVA lights, as demonstrated in the photocycloaddition of furan (B31954) derivatives, could also be explored. und.edu

Exploration of New Therapeutic Areas for this compound Derivatives

The structural motif of this compound is a promising scaffold for the development of new therapeutic agents across a range of diseases. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug molecules. walshmedicalmedia.comnih.gov

Initial research into related fluorinated compounds has shown potential in several therapeutic areas. For example, derivatives of aminophenylacetic acid have been investigated for their immunomodulating activity. google.com Furthermore, the cytostatic activities of fluorinated aromatic amino acids suggest their potential as chemotherapeutic agents. walshmedicalmedia.com The exploration of aminophenoxazinone derivatives as anticancer drugs further supports the potential of amino- and phenyl-containing scaffolds in oncology. mdpi.com

Future research will likely focus on synthesizing and screening libraries of this compound derivatives to identify compounds with potent and selective activity against various therapeutic targets.

Table 2: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis. |

| Immunology | Modulation of immune responses for the treatment of autoimmune diseases or as vaccine adjuvants. |

| Infectious Diseases | Inhibition of microbial growth or viral replication. |

| Neurology | Modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. |

Advanced Bioanalytical Methodologies for Complex Biological Matrices

The development of robust and sensitive bioanalytical methods is crucial for the preclinical and clinical development of any new therapeutic agent. For this compound and its metabolites, this will involve the creation of advanced analytical techniques for their quantification in complex biological matrices such as plasma, urine, and tissue samples.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for bioanalysis. nih.govnih.govyoutube.com Future research will focus on optimizing these methods to achieve lower limits of detection and quantification, as well as developing high-throughput assays for rapid sample analysis. The use of pre-column derivatization with fluorescent tags can enhance the sensitivity of detection for amino acids. nih.govshimadzu.eu

The development of specific and sensitive analytical methods will be essential for pharmacokinetic studies, enabling the determination of the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates derived from this compound.

Applications in Advanced Materials Science and Agrochemicals

Beyond its therapeutic potential, the unique chemical structure of this compound makes it an attractive building block for the development of advanced materials and agrochemicals.

In materials science, the incorporation of fluorinated monomers can impart desirable properties to polymers, such as increased thermal stability, chemical resistance, and altered surface properties. The amino and carboxylic acid functionalities of this compound allow for its polymerization into polyamides or its use as a functional monomer in the synthesis of specialty polymers. There is potential for its use as a building block in polymer science. bldpharm.com

In the field of agrochemicals, the introduction of fluorine into active compounds has been a successful strategy for enhancing their efficacy and selectivity. A patent for fluorinated phenylacetic acid derivatives for weed control demonstrates the direct applicability of this class of compounds in agriculture. google.com Phenylacetic acid itself is a known plant auxin, suggesting that fluorinated derivatives could have interesting applications as plant growth regulators. nih.gov The significant contribution of organofluorine compounds to the agrochemical industry underscores the potential for developing novel herbicides, fungicides, or insecticides based on the this compound scaffold. nih.gov

Q & A

Q. What analytical methods are recommended for confirming the purity of 4-Amino-3-fluorophenylacetic acid?

- Methodological Answer : Use reverse-phase HPLC with columns like LiChrosorb® RP-8 (10 µm) and a gradient of acetonitrile/water for separation . Confirm molecular identity via mass spectrometry (MS) and compare retention times with certified standards. For structural validation, employ FT-IR spectroscopy to detect functional groups (e.g., -NH2 and -COOH) and ¹H/¹⁹F NMR in DMSO-d6 to observe fluorine coupling effects .

Q. Table 1: Analytical Techniques

| Technique | Key Parameters | Reference |

|---|---|---|

| HPLC | RP-8 column, UV detection at 254 nm | |

| FT-IR | Peaks at ~3300 cm⁻¹ (NH2), ~1700 cm⁻¹ (COOH) | |

| NMR | DMSO-d6 solvent, δ 4.8–5.2 ppm (CH2-COOH) |

Q. How should this compound be stored to maintain stability?

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Although toxicity data are limited, treat it as hazardous due to structural similarities to reactive fluorinated aromatics. Incompatible with strong oxidizers (e.g., peroxides) and reducing agents—avoid mixing during synthesis .

Q. How can researchers synthesize this compound?

- Methodological Answer : A plausible route involves fluorination of 4-aminophenylacetic acid using Selectfluor® or DAST. Alternatively, employ Buchwald-Hartwig amination on 3-fluorophenylacetic acid derivatives with a palladium catalyst . Purify via recrystallization (ethanol/water) and validate by melting point and HPLC.

Q. What solvents are suitable for dissolving this compound in reactivity studies?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for reactions requiring deprotonation. For spectroscopic analysis, DMSO-d6 or deuterated water is ideal. Avoid chlorinated solvents (e.g., DCM) if nucleophilic substitution is a concern .

Advanced Research Questions

Q. How can contradictory purity data from HPLC and NMR be resolved?

- Methodological Answer : Contradictions often arise from impurities with similar retention times (HPLC) or solvent interactions (NMR). Use orthogonal techniques :

- Perform 2D NMR (HSQC, HMBC) to confirm molecular connectivity.

- Combine LC-MS to correlate retention time with exact mass.

- Employ X-ray crystallography for absolute structural confirmation .

Q. What strategies minimize fluorinated byproducts during synthesis?

- Methodological Answer :

- Use protecting groups (e.g., Boc for -NH2) to prevent unwanted side reactions.

- Optimize reaction temperature (40–60°C) to reduce thermal decomposition.

- Monitor fluorination efficiency via ¹⁹F NMR and adjust stoichiometry dynamically .

Q. How does the amino group influence reactivity compared to non-aminated analogs?

Q. What computational methods predict the compound’s stability in biological buffers?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways. Parameters:

- Solvent: Water (PCM model).

- Focus on transition states for -COOH or -NH2 group reactions.

Validate with experimental stability assays in PBS (pH 7.4) at 37°C .

Q. How can researchers address discrepancies in fluorinated metabolite identification?

- Methodological Answer :

Use isotopic labeling (e.g., ¹⁸F or ¹³C) to track metabolic pathways. Combine HR-MS/MS and radio-TLC to distinguish parent compound from metabolites. Cross-reference with fluorinated amino acid degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.